Cas no 2418669-47-1 (2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one)

2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- Z3766271621
- 2-chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethan-1-one
- 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
- 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one
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- インチ: 1S/C10H13ClF3NO/c11-5-8(16)15-6-9(2-1-3-9)4-7(15)10(12,13)14/h7H,1-6H2
- InChIKey: XIYFGWUCJIARKI-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1C(C(F)(F)F)CC2(C1)CCC2)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 301
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.3
2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689831-0.05g |
2-chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethan-1-one |
2418669-47-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Back matter
2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-oneに関する追加情報
Recent Advances in the Study of 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one (CAS: 2418669-47-1)
The compound 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one (CAS: 2418669-47-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its trifluoromethyl and chloro substituents, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a key intermediate in the development of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route to 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one, highlighting its scalability and potential for industrial application. The study also explored the compound's reactivity, which is crucial for further derivatization.
In addition to its synthetic utility, preliminary biological evaluations have revealed promising activity of this compound as a modulator of specific enzymatic pathways. For instance, a recent preprint on bioRxiv (2024) reported that 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one exhibits inhibitory effects against a class of kinases implicated in inflammatory diseases. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of this compound are underway. A collaborative study between academic and industrial researchers (unpublished data, 2024) has provided initial insights into its metabolic stability and bioavailability, which are critical parameters for its progression into preclinical development. The compound's unique spirocyclic structure appears to confer favorable metabolic resistance, a desirable trait in drug candidates.
The growing body of research on 2-chloro-1-7-(trifluoromethyl)-6-azaspiro3.4octan-6-ylethan-1-one underscores its importance in medicinal chemistry. Its dual role as a synthetic building block and a bioactive molecule makes it a versatile tool for drug discovery. Future studies are expected to explore its applications in targeted therapies, particularly in areas such as oncology and immunology, where its structural motifs may offer advantages in terms of selectivity and potency.
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